Benzo[d]oxazol-2-ylmethanol
Overview
Description
Benzo[d]oxazol-2-ylmethanol is a chemical compound with the molecular formula C8H7NO2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
Benzo[d]oxazol-2-ylmethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, exhibiting good binding affinity . These interactions suggest that this compound may have potential anti-inflammatory properties, as it can inhibit the activity of these enzymes, which are involved in inflammatory processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It has been shown to bind to the active sites of PGHS protein and trypsin enzyme, inhibiting their activity . This inhibition is achieved through the formation of stable complexes with these enzymes, preventing them from catalyzing their respective biochemical reactions. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazol-2-ylmethanol typically involves the reaction of 2-aminophenol with formaldehyde. The process can be summarized as follows:
Step 1: 2-aminophenol is dissolved in a suitable solvent, such as methanol.
Step 2: Formaldehyde is added to the solution, and the mixture is stirred at room temperature.
Step 3: The reaction mixture is then heated to reflux for several hours.
Step 4: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazol-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Benzo[d]oxazole-2-carboxylic acid.
Reduction: Benzo[d]oxazol-2-ylmethanamine.
Substitution: Benzo[d]oxazol-2-ylmethyl halides.
Scientific Research Applications
Benzo[d]oxazol-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-ylmethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Benzo[d]oxazol-2-ylmethanol can be compared with other benzoxazole derivatives, such as:
Benzo[d]oxazole-2-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
Benzo[d]oxazol-2-ylmethylamine: This derivative has an amine group in place of the hydroxyl group.
Uniqueness: The presence of the hydroxyl group in this compound makes it unique, as it allows for a wide range of chemical modifications and reactions. This versatility makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,3-benzoxazol-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAYHDNWECITJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619871 | |
Record name | (1,3-Benzoxazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77186-95-9 | |
Record name | (1,3-Benzoxazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazol-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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